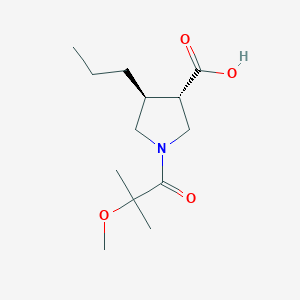
methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as MMPP, is a chemical compound with a molecular formula of C19H18N2O3. It is a pyrazole derivative that has shown potential in various scientific research applications.
作用机制
The mechanism of action of methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In one study, methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. In another study, methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate was shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been found to have several biochemical and physiological effects. In one study, methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate was shown to reduce the levels of reactive oxygen species (ROS) in cells, which are involved in the development of oxidative stress and inflammation. Additionally, methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been found to increase the levels of glutathione, an antioxidant that helps to protect cells from oxidative damage. Finally, methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have anti-angiogenic effects, which may make it useful in the treatment of cancer.
实验室实验的优点和局限性
One advantage of using methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate in lab experiments is its potential as a multi-targeted agent. methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which may make it useful in the treatment of a variety of diseases. Additionally, methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been found to have low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one limitation of using methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate and to identify its molecular targets, which may lead to the development of more effective treatments.
合成方法
The synthesis of methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate can be achieved through a multistep process. The first step involves the preparation of 4-methoxybenzaldehyde and phenylhydrazine, which are then reacted to form 4-methoxyphenylhydrazine. In the second step, ethyl acetoacetate and 4-methoxyphenylhydrazine are combined in the presence of a base to form ethyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate. Finally, the ethyl ester is converted to the methyl ester by reacting it with methyl iodide in the presence of a base.
科学研究应用
Methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has shown potential in various scientific research applications, including its use as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. In one study, methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate was found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In another study, methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate was shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. Additionally, methyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-10-8-13(9-11-15)17-16(18(21)23-2)12-20(19-17)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHPUNZSLIWOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-bromo-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5684314.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5684323.png)
![3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5684336.png)
![N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684359.png)

![2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B5684373.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5684381.png)

![7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684391.png)

![3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B5684411.png)
![2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-N-methyl-2-phenylacetamide](/img/structure/B5684413.png)
![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)